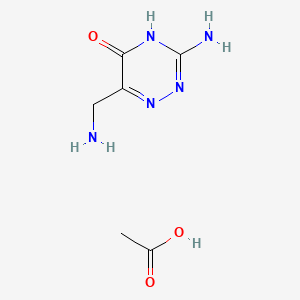

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

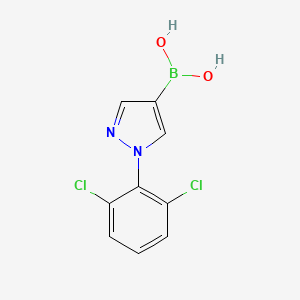

The compound “3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate” is a derivative of the 1,2,4-triazinone class of compounds, which are heterocyclic compounds containing a triazinone ring . The aminomethyl group is a monovalent functional group with formula −CH2−NH2 .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the functional groups present in the molecule .Scientific Research Applications

Organic Synthesis Applications

The synthesis of novel [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepin derivatives demonstrates the flexibility of 1,2,4-triazine derivatives in organic synthesis. These compounds were obtained through controlled reactions, indicating the potential for creating a wide variety of tetrazepines, which could be useful in further chemical investigations and material science applications (H. Vahedi, G. Rajabzadeh, & Fahimeh Farvandi, 2010).

Antimicrobial Activity

The synthesis of new fused 1,2,4-triazines has led to compounds with promising antimicrobial activity. Such activities highlight the potential of these derivatives in developing new antimicrobial agents, which is crucial for addressing the global challenge of antibiotic resistance (R. S. Ali, R. R. Al Harthi, Heyam S. Saad, & M. A. Amin, 2016).

Molecular Structure and Characterization

The detailed study of molecular structures, including 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, provides insights into the chemical and physical properties of triazine derivatives. Understanding these properties is essential for the development of new materials and drugs (L. Hwang, Chunlai Tu, Jung Wang, & Gene-Hsiang Lee, 2006).

Asymmetric Induction in Chemical Reactions

The use of 3-aryl-1,2,4-triazin-5(4H)-ones in reactions with C-nucleophiles, in the presence of N-protected amino acids, demonstrates the capability of triazine derivatives to induce chirality in chemical reactions. This property is particularly valuable in the synthesis of chiral molecules, which are important in pharmaceutical applications (I. Egorov, G. Zyryanov, E. N. Ulomsky, V. Rusinov, & O. Chupakhin, 2006).

Fungicidal Activity

The synthesis of heteroaryl derivatives of 1,2,4-triazines has revealed compounds with fungicidal activity. This finding opens up possibilities for developing new agricultural chemicals to protect crops from fungal diseases, highlighting the agricultural applications of these compounds (E. M. El-Telbani, R. H. Swellem, & G. Nawwar, 2007).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

acetic acid;3-amino-6-(aminomethyl)-4H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O.C2H4O2/c5-1-2-3(10)7-4(6)9-8-2;1-2(3)4/h1,5H2,(H3,6,7,9,10);1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKDLWWZLKCGRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(C1=NN=C(NC1=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735278 |

Source

|

| Record name | Acetic acid--3-amino-6-(aminomethyl)-1,2,4-triazin-5(2H)-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353100-80-7 |

Source

|

| Record name | Acetic acid--3-amino-6-(aminomethyl)-1,2,4-triazin-5(2H)-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxybenzoic acid](/img/structure/B595968.png)

![1,1-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B595984.png)

![tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B595988.png)